Cas no 893919-46-5 (ethyl 2-(2-{1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamido)benzoate)

ethyl 2-(2-{1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamido)benzoate 化学的及び物理的性質
名前と識別子
-
- ethyl 2-(2-{1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamido)benzoate
- AKOS024615648
- ethyl 2-[[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate
- 893919-46-5
- F1874-0812
- ethyl 2-(2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate
- ethyl 2-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate
-
- インチ: 1S/C22H18ClN5O3S/c1-2-31-22(30)16-8-3-4-9-18(16)27-19(29)12-32-21-17-11-26-28(20(17)24-13-25-21)15-7-5-6-14(23)10-15/h3-11,13H,2,12H2,1H3,(H,27,29)
- InChIKey: BMEVNVWFWITGIU-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1)N1C2C(C=N1)=C(N=CN=2)SCC(NC1C=CC=CC=1C(=O)OCC)=O
計算された属性
- せいみつぶんしりょう: 467.0818883g/mol
- どういたいしつりょう: 467.0818883g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 32
- 回転可能化学結合数: 8
- 複雑さ: 659
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5
- トポロジー分子極性表面積: 124Ų
ethyl 2-(2-{1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamido)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1874-0812-30mg |
ethyl 2-(2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate |
893919-46-5 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1874-0812-4mg |
ethyl 2-(2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate |
893919-46-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1874-0812-100mg |
ethyl 2-(2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate |
893919-46-5 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1874-0812-25mg |
ethyl 2-(2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate |
893919-46-5 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
A2B Chem LLC | BA66616-25mg |
ethyl 2-(2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate |
893919-46-5 | 25mg |
$360.00 | 2024-04-19 | ||
A2B Chem LLC | BA66616-5mg |
ethyl 2-(2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate |
893919-46-5 | 5mg |
$272.00 | 2024-04-19 | ||
Life Chemicals | F1874-0812-15mg |
ethyl 2-(2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate |
893919-46-5 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1874-0812-5μmol |
ethyl 2-(2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate |
893919-46-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1874-0812-3mg |
ethyl 2-(2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate |
893919-46-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1874-0812-1mg |
ethyl 2-(2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate |
893919-46-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
ethyl 2-(2-{1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamido)benzoate 関連文献
-
1. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
6. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
ethyl 2-(2-{1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamido)benzoateに関する追加情報
Recent Advances in the Study of Ethyl 2-(2-{1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}acetamido)benzoate (CAS: 893919-46-5)
Ethyl 2-(2-{1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}acetamido)benzoate (CAS: 893919-46-5) is a synthetic compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a key intermediate or active pharmaceutical ingredient (API) in the development of novel therapeutics. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its diverse pharmacological properties, including kinase inhibition and anticancer activity. Recent synthetic efforts have optimized the preparation of ethyl 2-(2-{1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}acetamido)benzoate, with improvements in yield and purity. Advanced techniques such as microwave-assisted synthesis and green chemistry approaches have been employed to enhance efficiency and reduce environmental impact.
Biological evaluations have revealed promising activity against several disease targets. In vitro studies demonstrate that the compound exhibits moderate to strong inhibition of specific kinases implicated in cancer and inflammatory diseases. Molecular docking studies suggest that the 3-chlorophenyl and pyrazolo[3,4-d]pyrimidine moieties play critical roles in binding to the ATP pocket of target kinases, providing a structural basis for further optimization.
Pharmacokinetic studies indicate that ethyl 2-(2-{1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}acetamido)benzoate has acceptable metabolic stability and bioavailability in preclinical models. However, challenges remain in improving its solubility and reducing off-target effects. Current research is exploring prodrug strategies and formulation technologies to address these limitations.
In conclusion, ethyl 2-(2-{1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}acetamido)benzoate represents a promising lead compound for further development. Its unique chemical structure and biological profile warrant continued investigation, particularly in the context of targeted therapies for cancer and other kinase-driven diseases. Future studies should focus on structure-activity relationship (SAR) optimization and in vivo efficacy evaluation to advance this compound toward clinical applications.
893919-46-5 (ethyl 2-(2-{1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamido)benzoate) 関連製品
- 1806914-21-5(4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine)
- 1060284-87-8(1-methyl-2-oxo-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenyl-1,2-dihydropyridine-3-carboxamide)
- 1805429-31-5(Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-carboxylate)
- 941900-43-2(5-chloro-N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-methoxybenzene-1-sulfonamide)
- 1805087-51-7(2-Bromo-5-chloro-4-cyano-3-(difluoromethyl)pyridine)
- 2098138-82-8(2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine)
- 1223716-80-0(N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide)
- 74331-70-7(2-Ethynyl-1,4-dimethylbenzene)
- 2839158-36-8(2-(4-Nitrophenyl)prop-2-en-1-amine hydrochloride)
- 83054-89-1(Benzenamine, 2,3,6-tribromo-)




